

# 14-Benzoyl-8-O-methylaconine discovery and history

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## Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

Cat. No.: B10783549

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A comprehensive guide to **14-Benzoyl-8-O-methylaconine**, a naturally occurring diterpenoid alkaloid, has been compiled for researchers, scientists, and drug development professionals. This document delves into the compound's discovery, history, and detailed experimental methodologies for its study.

## Discovery and Natural Occurrence

**14-Benzoyl-8-O-methylaconine** has been identified as a phytonatural compound. It is a known alkaloid isolated from *Aconitum soongaricum* var. *pubescens* and *Aconitum carmichaeli* Debx[1][2]. The initial discovery and isolation of this compound are attributed to the work of Wetengul Kamil and colleagues in their research on diterpene alkaloids from *Aconitum soongaricum* var. *pubescens*[2].

The genus *Aconitum*, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse diterpenoid alkaloids[3][4][5]. These plants have a long history of use in traditional medicine, particularly in Asia, for treating various ailments[6][7]. The chemical investigation of these plants has led to the isolation of numerous alkaloids, including aconitine-type and napelline-type diterpenoids[3][4]. The isolation and characterization of compounds like **14-Benzoyl-8-O-methylaconine** contribute to the broader understanding of the chemical diversity within this genus.

## Physicochemical Properties

While specific quantitative data for **14-Benzoyl-8-O-methylaconine** is not readily available in the public domain, its chemical identity is established.

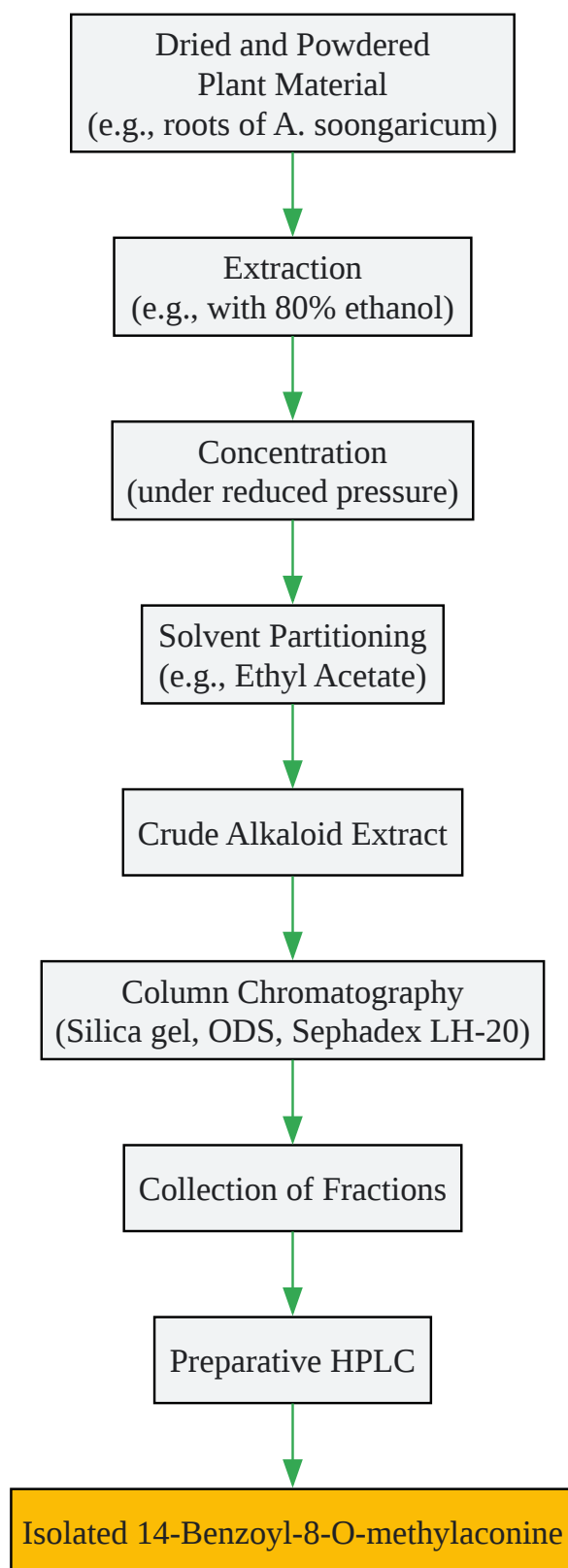
Property	Value
Chemical Name	14-Benzoyl-8-O-methylaconine
CAS Number	93772-68-0
Molecular Formula	C <sub>33</sub> H <sub>47</sub> NO <sub>10</sub>
Molecular Weight	617.7 g/mol
Type	Diterpenoid Alkaloid (Aconitine-type)
Natural Source	Aconitum soongaricum var. pubescens, Aconitum carmichaeli Debx[1][2]

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **14-Benzoyl-8-O-methylaconine** would be found in the primary scientific literature reporting its discovery. Based on general methods for isolating diterpenoid alkaloids from Aconitum species, the following represents a likely workflow.

## General Isolation and Purification Workflow

The isolation of diterpenoid alkaloids from plant material typically involves extraction, partitioning, and chromatographic separation.



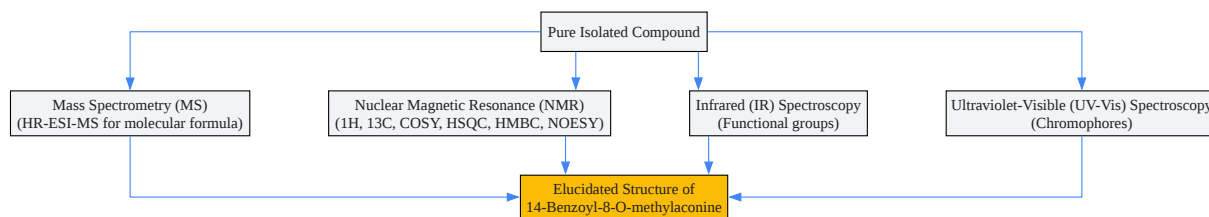
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General workflow for the isolation of diterpenoid alkaloids.

1. **Extraction:** The dried and powdered plant material (e.g., roots of *Aconitum soongaricum* var. *pubescens*) is typically extracted with a solvent such as 80% ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
2. **Concentration and Partitioning:** The resulting ethanol extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in an acidic aqueous solution and partitioned against an organic solvent like ethyl acetate to remove non-alkaloidal constituents. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) and re-extracted with a solvent such as chloroform or dichloromethane to obtain the crude alkaloid fraction.
3. **Chromatographic Separation:** The crude alkaloid extract is subjected to various chromatographic techniques for separation and purification. This typically involves:
  - **Silica Gel Column Chromatography:** The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
  - **ODS (Octadecylsilyl) Column Chromatography:** Further purification can be achieved using reverse-phase chromatography on an ODS column.
  - **Sephadex LH-20 Column Chromatography:** This is often used for size exclusion chromatography to separate compounds based on their molecular size.
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification to obtain the pure compound is often achieved using preparative HPLC.

## Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.



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#### Spectroscopic methods for structure elucidation.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information about the number and chemical environment of protons.
  - $^{13}\text{C}$  NMR: Provides information about the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and determining the stereochemistry. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for assembling the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.
- Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as the benzoyl group in this case.

## Biological Activity

While specific biological activity data for **14-Benzoyl-8-O-methylaconine** is limited in the available literature, it is described as being employed in research related to neoplastic maladies, inflammatory conditions, and cardiovascular perturbations[6]. The parent compound, aconitine, and its derivatives are known to exhibit a range of biological activities, including cardiotonic, anti-inflammatory, and analgesic effects, but are also associated with high toxicity. The structural modifications, such as the methylation at the 8-position and the benzoyl group at the 14-position, are expected to modulate the biological activity and toxicity profile of the aconitine skeleton. Further research is needed to fully elucidate the pharmacological and toxicological properties of **14-Benzoyl-8-O-methylaconine**.

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